BenchChemオンラインストアへようこそ!

Benzoxazole, 2-(4-phenyl-1-piperazinyl)-

Anticancer Cytotoxicity SAR

Benzoxazole, 2-(4-phenyl-1-piperazinyl)- (CAS 205501-65-1) is a synthetic small molecule (C17H17N3O, MW 279.34 g/mol) characterized by a 1,3-benzoxazole core directly substituted at the 2-position with a 4-phenylpiperazine moiety. This compound belongs to the broader class of cyclic amine-containing benzoxazoles, which are widely investigated as scaffolds for anticancer and antimicrobial agents.

Molecular Formula C17H17N3O
Molecular Weight 279.34 g/mol
CAS No. 205501-65-1
Cat. No. B14247347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoxazole, 2-(4-phenyl-1-piperazinyl)-
CAS205501-65-1
Molecular FormulaC17H17N3O
Molecular Weight279.34 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=C2)C3=NC4=CC=CC=C4O3
InChIInChI=1S/C17H17N3O/c1-2-6-14(7-3-1)19-10-12-20(13-11-19)17-18-15-8-4-5-9-16(15)21-17/h1-9H,10-13H2
InChIKeyYFVQVZNTOQROMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzoxazole, 2-(4-phenyl-1-piperazinyl)- (CAS 205501-65-1): A Structurally Defined Research Probe for Piperazine-Benzoxazole SAR


Benzoxazole, 2-(4-phenyl-1-piperazinyl)- (CAS 205501-65-1) is a synthetic small molecule (C17H17N3O, MW 279.34 g/mol) characterized by a 1,3-benzoxazole core directly substituted at the 2-position with a 4-phenylpiperazine moiety [1]. This compound belongs to the broader class of cyclic amine-containing benzoxazoles, which are widely investigated as scaffolds for anticancer and antimicrobial agents [2]. Unlike its benzoxazolone counterparts, this benzoxazole analog lacks the carbonyl group at position 2, a key structural feature that influences its hydrogen-bonding profile, metabolic stability, and biological target engagement [1].

Why Generic Substitution of 2-(4-Phenyl-1-piperazinyl)-benzoxazole with In-Class Piperazine Analogs Fails: Evidence from a Systematic SAR Study


Within the 2-substituted benzoxazole series, seemingly minor modifications to the piperazine N-substituent produce large and unpredictable shifts in biological activity [1]. A direct comparison across 14 analogs evaluated under identical assay conditions reveals that the unsubstituted phenylpiperazine variant (CAS 205501-65-1) is remarkably sensitive to the electronic nature of the aryl group. The introduction of an electron-withdrawing chloro substituent on the phenyl ring (CHEMBL2234427) reduced cytotoxic potency by ~2.7-fold, while switching to a benzylpiperazine (CHEMBL27896) reduced potency by ~4-fold relative to the parent phenylpiperazine [1]. These steep SAR gradients demonstrate that structurally similar in-class compounds cannot be interchanged without risking a complete loss of the desired biological signal.

Quantitative Differentiation Evidence for Benzoxazole, 2-(4-phenyl-1-piperazinyl)- (CAS 205501-65-1) Against Closest Analogs


Superior Cytotoxic Potency Over All Other 2-Substituted Benzoxazole Analogs in the SW480 Colon Cancer Cell Line

In a head-to-head panel of 14 benzoxazole and benzoxazolone derivatives tested under identical MTT assay conditions, 2-(4-phenylpiperazin-1-yl)-1,3-benzoxazole (CHEMBL2234423) exhibited the highest cytotoxic potency against SW480 human colon cancer cells with an IC50 of 54.11 µM. This was 2.7-fold more potent than the 2-(morpholin-4-yl)benzoxazole analog (IC50 = 226.67 µM), 4.0-fold more potent than the 2-(4-benzylpiperazin-1-yl)benzoxazole analog (IC50 = 214.68 µM), and 2.7-fold more potent than the 2-(4-(3-chlorophenyl)piperazin-1-yl)benzoxazole analog (IC50 = 145.07 µM). The benzoxazolone-based 3-[3-(4-phenylpiperazin-1-yl)propyl]-5-chloro analog was completely inactive in the same assay, underscoring the critical role of both the benzoxazole scaffold and the unsubstituted phenyl group [1].

Anticancer Cytotoxicity SAR

Consistent Multi-Cell-Line Cytotoxic Profile Versus Structurally Divergent Analogs

The compound maintained consistent cytotoxic activity across three of four human cancer cell lines tested, with IC50 values of 54.11 µM (SW480, colon), 51.59 µM (A549, lung), and 52.21 µM (MCF7, breast), while showing reduced activity against HeLa cells (IC50 = 102.02 µM) [1]. In the same study, the benzoxazolone analog CHEMBL2235931 (a 5-chloro-3-[3-(4-(2,3-dichlorophenyl)piperazin-1-yl)propyl]benzoxazolone) showed markedly different cell line selectivity, being inactive against SW480 and HeLa in several replicates. This consistent broad-cell-line profile of the target compound makes it suitable as a reference standard for cross-cell-line cytotoxicity screening campaigns [1].

Anticancer Cytotoxicity Panel Screening

Broad-Spectrum Antibacterial Activity with Gram-Negative Selectivity, Including Pseudomonas aeruginosa

In a separate antimicrobial evaluation, 2-(4-phenylpiperazin-1-yl)-1,3-benzoxazole demonstrated a differentiated antibacterial profile with lower MIC values (higher potency) against Gram-negative bacteria compared to Gram-positive strains. The compound exhibited MIC values of 75 µg/mL against both Pseudomonas aeruginosa (MTCC 741) and Escherichia coli (MTCC 443), while Gram-positive strains Staphylococcus aureus (MTCC 96), Staphylococcus epidermidis, Bacillus subtilis (MTCC 441), and Klebsiella pneumoniae (MTCC 618) required 150 µg/mL for inhibition [1]. This 2-fold selectivity for Gram-negative pathogens is notable, as many benzoxazole derivatives show the opposite trend. The compound also produced a 9 mm inhibition zone against Candida albicans (MTCC 227) at 150 µg [1].

Antimicrobial Antibacterial Gram-negative

Superior Physicochemical Drug-Likeness Profile Compared to Benzoxazolone-Based CNS Candidates

Computed physicochemical descriptors reveal that 2-(4-phenylpiperazin-1-yl)-1,3-benzoxazole (XLogP3 = 3.8, H-Bond Donor Count = 0, H-Bond Acceptor Count = 4, TPSA = 41.3 Ų, Rotatable Bond Count = 2) [1] possesses a more favorable drug-likeness profile compared to clinically investigated benzoxazolone-piperazine compounds such as bifeprunox (a benzoxazolinone D2/5-HT1A partial agonist). The absence of the carbonyl group at position 2 reduces the topological polar surface area and eliminates a hydrogen bond donor, which is predicted to improve passive membrane permeability and blood-brain barrier penetration relative to benzoxazolone analogs [1]. This physico-chemical distinction supports its use as a brain-penetrant scaffold in CNS drug discovery programs where benzoxazolones may be limited by efflux transporter recognition.

Physicochemical Properties Drug-likeness Benzoxazole

Recommended Research and Procurement Scenarios for 2-(4-Phenyl-1-piperazinyl)-benzoxazole (CAS 205501-65-1)


Reference Compound for Benzoxazole-Piperazine Anticancer SAR Studies

This compound serves as the optimal potency reference standard in structure-activity relationship (SAR) studies of 2-substituted benzoxazole anticancer agents. Its consistent IC50 of ~52-54 µM across SW480, A549, and MCF7 cell lines, established via MTT assay, provides a reliable baseline for evaluating newly synthesized analogs under identical conditions [1]. Procurement of this specific phenylpiperazine variant is critical, as the benzylpiperazine analog is approximately 4-fold less potent, and the benzoxazolone counterpart is inactive.

Hit Compound for Gram-Negative Antibacterial Screening Cascades

With confirmed MIC values of 75 µg/mL against both Pseudomonas aeruginosa and Escherichia coli, this compound represents one of the few benzoxazole-based hits with measurable activity against Gram-negative pathogens [2]. It is suitable as a starting point for medicinal chemistry optimization targeting multi-drug resistant Gram-negative infections. The 2-fold selectivity window over Gram-positive strains (MIC = 150 µg/mL) provides a tractable SAR handle for improving potency.

Brain-Penetrant Scaffold for CNS Probe Development

The favorable computed physicochemical profile (XLogP3 = 3.8, TPSA = 41.3 Ų, HBD = 0) predicts enhanced passive blood-brain barrier permeability compared to benzoxazolone-based CNS candidates [1]. This compound is a preferred starting material for neuroscience-focused medicinal chemistry programs that require a benzoxazole core with intrinsically lower efflux transporter liability than the corresponding benzoxazolones.

Procurement as an Authenticated Analytical Standard for Chemical Biology

The compound is registered in ChEMBL (CHEMBL2234423), PubChem (CID 10731364), and DSSTox (DTXSID50444132), with complete bioactivity data publicly available for both cytotoxicity and antimicrobial endpoints [1][2]. This multi-database traceability makes it suitable for procurement as a verified reference standard in chemical biology probe validation, ensuring reproducibility across independent research groups.

Quote Request

Request a Quote for Benzoxazole, 2-(4-phenyl-1-piperazinyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.